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molecular formula C18H24N2O2 B176326 Tert-butyl 4-(1H-indol-3-YL)piperidine-1-carboxylate CAS No. 155302-28-6

Tert-butyl 4-(1H-indol-3-YL)piperidine-1-carboxylate

Cat. No. B176326
M. Wt: 300.4 g/mol
InChI Key: GYDQTMYPRNVZBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434722B2

Procedure details

tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate (0.6 g; 2.0 mmol) was dissolved in 6 mL of a 4M solution of HCl in dioxane. The mixture was stirred at room temperature for 2 hours and was concentrated under reduced pressure to give 0.46 g (97%) of the desired compound as a solid.
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH:10]2[CH2:15][CH2:14][N:13](C(OC(C)(C)C)=O)[CH2:12][CH2:11]2)=[CH:2]1.[ClH:23]>O1CCOCC1>[ClH:23].[NH:13]1[CH2:14][CH2:15][CH:10]([C:3]2[C:4]3[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=3)[NH:1][CH:2]=2)[CH2:11][CH2:12]1 |f:3.4|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.N1CCC(CC1)C1=CNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 0.46 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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